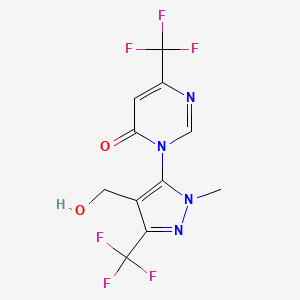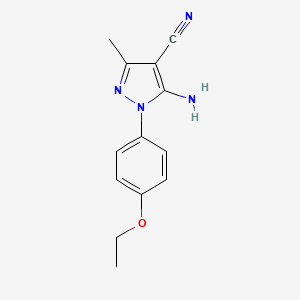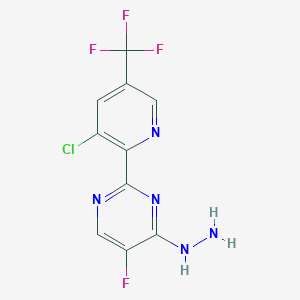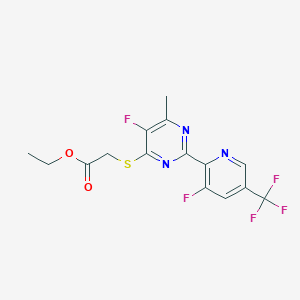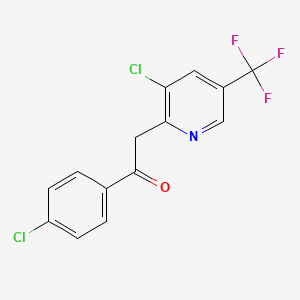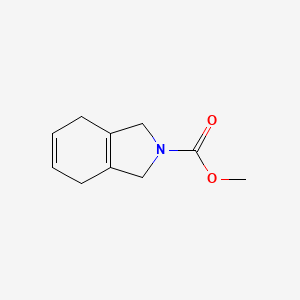
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid
Vue d'ensemble
Description
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid, also known as 6-boronic acid indazole, is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry and organic synthesis. This compound has been found to have several interesting properties, including strong affinity for metal ions and low toxicity. It has been used in a variety of synthetic pathways, such as the synthesis of heterocyclic compounds, and has been studied for its potential applications in medicinal chemistry and organic synthesis.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- A study explored the synthesis and structure-activity relationship (SAR) of compounds including boronic acids, similar to the one , for potential use in obesity treatment. This involved Suzuki coupling of boronic acids and revealed the SAR of the MCH-1 receptor with various aryl and heterocyclic moieties (Hadden et al., 2010).
- Another research reported the regiospecific synthesis of indazole isomers, using boronic acids in palladium-catalyzed Suzuki coupling reactions. This highlights the utility of boronic acids in synthesizing structurally diverse compounds (Dandu et al., 2007).
Chemical Properties and Reactions
- A study on the design, synthesis, and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles investigated the reaction of boronic acids in Suzuki coupling, emphasizing the role of these compounds in synthesizing kinase inhibitors (Gogireddy et al., 2014).
- Research into hydrotris(indazolyl)borates showcased the synthesis of ligands with diverse indazole substituents. The study highlighted the tunable regiochemistry of these compounds, which is significant in the context of boron chemistry and coordination compounds (Rheingold et al., 1997).
Application in Material Science
- The synthesis and characterization of polyesters based on 3,4-dihydro-2H-pyran-2-yl-methanol, a related compound, were studied for their potential in controlled drug delivery systems. This illustrates the broad applicability of such compounds in material science and pharmaceuticals (Abdelaal & Abbas, 1996).
Catalysis and Synthesis
- A study on Cu-catalyzed arylation of indazoles using aryl boronic acids demonstrated a novel approach to synthesize medicinally important compounds. This underscores the importance of boronic acid derivatives in facilitating complex chemical reactions (Kumar et al., 2015).
Propriétés
IUPAC Name |
[1-(oxan-2-yl)indazol-6-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O3/c16-13(17)10-5-4-9-8-14-15(11(9)7-10)12-3-1-2-6-18-12/h4-5,7-8,12,16-17H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFPSRBQJCWDQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=NN2C3CCCCO3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



